Dimefline hydrochloride

Overview

Description

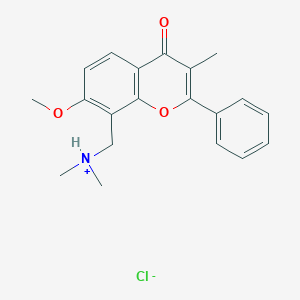

Dimefline Hydrochloride is a pharmacological agent classified as a respiratory stimulant. It is primarily used in the treatment of respiratory-related conditions such as chronic obstructive pulmonary disease and bronchial asthma . The compound has the chemical formula C20H22ClNO3 and is known for its selective action on the respiratory center .

Mechanism of Action

Target of Action

Dimefline hydrochloride is a small molecule drug . The specific target of this compound is currently unidentified .

Mode of Action

It is known to have a selective action on the respiratory center in therapeutic doses

Biochemical Pathways

It is known to have a significant effect on the respiratory system .

Result of Action

This compound has been found to be effective in both chronic emphysema and in the CO2 intoxication syndrome . It is capable of increasing the depth without increasing the rate of respiration . It has been used as a potent drug for aborting an acute asthmatic attack, and as a maintenance drug in the treatment of bronchial asthma, particularly when given in association with a bronchodilator .

Action Environment

It is worth noting that the use of certain diuretics after the administration of dimefline was studied, and it was found that the use of acetazolamide and hydrochlorothiazide to circumvent a positive dimefline doping case is questionable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimefline Hydrochloride involves several steps. One common method includes the reaction of 3-methyl-7-methoxy-8-dimethylaminomethylflavone with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound . The final product is then purified using techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Dimefline Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the dimethylaminomethyl group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Dimefline Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Prethcamide: Another respiratory stimulant with a different mechanism of action.

Theophylline: A bronchodilator that also has respiratory stimulant properties.

Caffeine: Known for its stimulant effects, including mild respiratory stimulation.

Uniqueness

Dimefline Hydrochloride is unique in its selective action on the respiratory center, making it particularly effective in treating conditions like chronic obstructive pulmonary disease and bronchial asthma . Unlike other stimulants, it has a more targeted effect, reducing the risk of systemic side effects .

Biological Activity

Dimefline hydrochloride, a respiratory stimulant, has garnered attention for its potential therapeutic applications in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchial asthma. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of this compound

This compound (C20H22ClNO3) is classified as a pneumokinetic and respiratory stimulant. Its primary therapeutic use lies in enhancing respiratory function by stimulating the respiratory centers in the brain. This compound has been studied for its effects on both chronic emphysema and CO2 intoxication syndrome, demonstrating significant efficacy in these areas.

This compound operates primarily through the following mechanisms:

- Target of Action : It selectively targets the respiratory center in the brain.

- Mode of Action : The compound stimulates peripheral chemoreceptors and enhances neuronal excitability by antagonizing gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This action increases phrenic nerve discharges, thereby enhancing diaphragm activity essential for breathing .

- Biochemical Pathways : Dimefline influences various biochemical pathways that regulate respiratory activity, leading to increased tidal volume and maximum pulmonary ventilation (MPV).

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : Following oral administration, only a small percentage (approximately 0.26%) is excreted as the conjugated drug within 24 hours .

- Peak Concentration : The maximum concentration in plasma occurs about three hours post-administration, with levels reaching approximately 154 ng/ml .

- Duration of Action : The compound exhibits a brief duration of action, necessitating careful dosing in clinical settings .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

- Respiratory Stimulation : A controlled study compared dimefline with other respiratory stimulants like nikethamide and doxapram. The results indicated that dimefline produced minimal improvements in respiratory function but showed a rapid onset of action compared to its counterparts .

- EEG Activation : Research has demonstrated that intravenous administration of dimefline can elicit paroxysmal discharges in EEG readings from both epileptic and non-epileptic patients. This suggests potential applications in diagnosing neurological disorders .

- Comparative Efficacy : In a study assessing the EEG activating properties, 8 mg of dimefline was found to have a similar potency to 400 mg of Metrazol, indicating a favorable side effect profile and lower required dosage for similar effects.

Safety Profile

While this compound shows promise as a respiratory stimulant, it is associated with several contraindications:

- It should not be used in patients with epilepsy or other convulsive disorders, severe hypertension, ischemic heart disease, or acute severe asthma due to the risk of exacerbating these conditions.

Summary Table of Key Findings

| Feature | Details |

|---|---|

| Chemical Structure | C20H22ClNO3 |

| Primary Use | Respiratory stimulant for COPD and asthma |

| Mechanism of Action | Stimulates respiratory centers; GABA receptor antagonism |

| Pharmacokinetics | Peak plasma concentration at 3 hours; brief duration of action |

| Efficacy Studies | Minimal improvements compared to other stimulants; effective EEG activator |

| Safety Concerns | Contraindicated in epilepsy, severe hypertension, etc. |

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCISIXJGNBXXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046841 | |

| Record name | Dimefline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-04-7 | |

| Record name | Dimefline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimefline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimefline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Dimefline Hydrochloride in a research setting?

A1: this compound is primarily investigated for its EEG activating properties. Research suggests that intravenous administration of this compound can elicit paroxysmal discharges in the EEG of both epileptic and non-epileptic patients [, ]. This makes it a potential tool for diagnosing epileptic disorders in a controlled clinical setting.

Q2: How does the efficacy of this compound as an EEG activator compare to other agents like Metrazol?

A2: Studies indicate that 8mg of this compound exhibits a similar EEG activating potency to 400mg of Metrazol []. This suggests that this compound might be a more potent activator, requiring lower doses to achieve comparable effects. Additionally, researchers observed fewer and milder side effects with this compound compared to Metrazol [].

Q3: Are there established analytical methods for quantifying this compound in pharmaceutical preparations?

A3: Yes, researchers have developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the content and related substances in this compound injections []. This method uses a Diamond C18 column, an acetonitrile-water-ethylene diamine mobile phase, and UV detection at 243 nm, offering a sensitive and accurate way to quantify this compound in pharmaceutical samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.